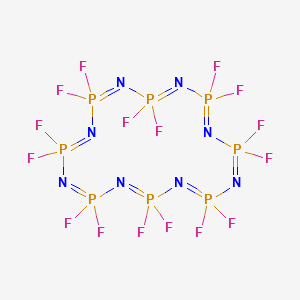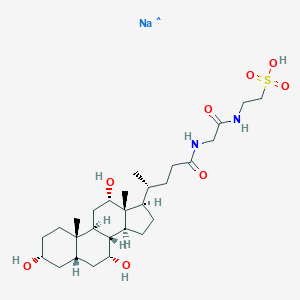
4-Chloro-6-methoxyquinoline-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-chloro-6-methoxyquinoline-3-carbonitrile, involves multi-step reactions starting from simple raw materials. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through cyclization, nitrification, and chlorination steps. This method is suitable for large-scale production due to its simple operation and mild reaction conditions, achieving a product yield of 85% (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of chloroquinoline-3-carbonitrile derivatives, including those with substituents like 4-chloro and 6-methoxy groups, has been characterized through spectroscopic methods such as NMR, IR, and X-ray crystallography. These analyses provide detailed insights into the compound's molecular geometry, electronic structure, and intermolecular interactions, essential for understanding its chemical behavior and reactivity (Jukić et al., 2010).
Chemical Reactions and Properties
Chloroquinoline-3-carbonitrile derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclization, and reactions with electrophiles. These reactions are crucial for synthesizing biologically active compounds. The presence of the chloro and cyano groups on the quinoline ring significantly influences its reactivity, allowing for the synthesis of a wide range of chemical entities (Mekheimer et al., 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Transformations : 6-Methylchromone-3-carbonitrile, a compound structurally related to 4-Chloro-6-methoxyquinoline-3-carbonitrile, exhibits significant chemical reactivity towards various nucleophilic reagents, leading to the formation of heterocyclic systems. This reactivity can be instrumental in synthesizing diverse biologically active compounds (Ibrahim & El-Gohary, 2016).
Synthesis and Reactions : Chloroquinoline-3-carbonitrile derivatives, which include 4-Chloro-6-methoxyquinoline-3-carbonitrile, have been the subject of comprehensive reviews focusing on their synthetic methods and chemical reactions. These compounds are used to produce various biologically active compounds, indicating their importance in medicinal chemistry (Mekheimer et al., 2019).
Fluorescent Dyes : Some derivatives, like 3‐aryl‐6‐methoxy‐2‐oxo‐1,2‐dihydroquinoline‐4‐carbonitriles, are used as solvent and pH-independent green fluorescent dyes. These compounds have applications in bioimaging and various analytical techniques (Enoua et al., 2012).
Chemosensor for Metals : Derivatives like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 have been characterized as chemosensors for cadmium, showcasing potential applications in environmental monitoring and food safety (Prodi et al., 2001).
Antimicrobial Evaluation : Some 6-methoxyquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating their potential as therapeutic agents (Hagrs et al., 2015).
Optoelectronic Properties : Hydroquinoline derivatives, including those related to 4-Chloro-6-methoxyquinoline-3-carbonitrile, have been studied for their optoelectronic, nonlinear, and charge transport properties, suggesting applications in electronic and photonic devices (Irfan et al., 2020).
Safety And Hazards
The safety information for 4-Chloro-6-methoxyquinoline-3-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-chloro-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNILFXAQPQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625838 | |
| Record name | 4-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyquinoline-3-carbonitrile | |
CAS RN |
13669-62-0 | |
| Record name | 4-Chloro-6-methoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxyquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methoxy-quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)








![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)